
ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of both ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Trifluoroacetic acid can be prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of ethyl trifluoroacetate involves a multi-stage process. In the first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent. The mixture is then subjected to phase separation and distillation to recover ethyl trifluoroacetate .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trifluoroacetate moiety is known to enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Ethyl trifluoroacetate: An ester used in the preparation of trifluoromethyl ketones and other fluorinated compounds.
Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Uniqueness
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is unique due to its combination of a pyrrolidine ring with a trifluoroacetate moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H18F3NO4 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-4-12-8(11)7-5-9(2,3)6-10-7;3-2(4,5)1(6)7/h7,10H,4-6H2,1-3H3;(H,6,7)/t7-;/m1./s1 |
InChI-Schlüssel |
BCHFTBPJTSLOAE-OGFXRTJISA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


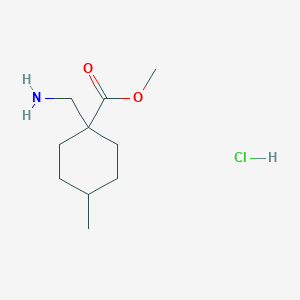
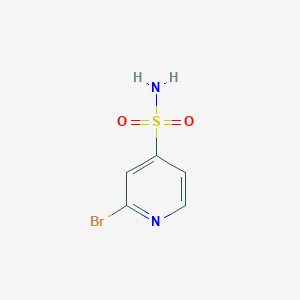
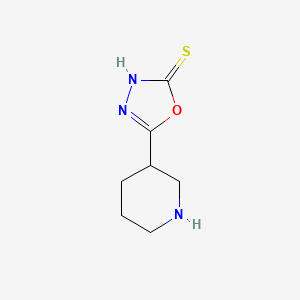

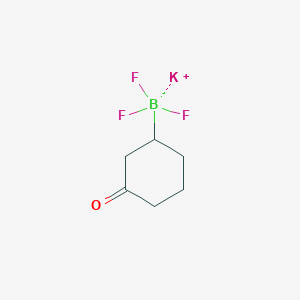
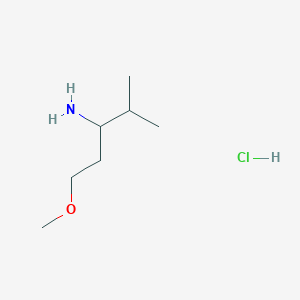
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
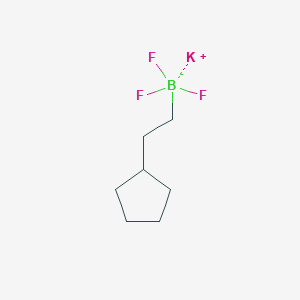
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
